(3S,4S)-1-[[2-(4-methoxynaphthalen-1-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol
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Overview
Description
(3S,4S)-1-[[2-(4-methoxynaphthalen-1-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a methoxynaphthalene moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[[2-(4-methoxynaphthalen-1-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol typically involves multi-step organic synthesis. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxazole Ring: This step may involve the condensation of an amino alcohol with a carboxylic acid derivative.
Attachment of the Methoxynaphthalene Moiety: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxynaphthalene moiety.
Reduction: Reduction reactions could be used to modify the oxazole ring or reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine and oxazole rings suggests potential interactions with biological targets.
Medicine
Medicinally, compounds like this one are often investigated for their pharmacological properties. They may exhibit activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[[2-(4-methoxynaphthalen-1-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction could involve binding to the active site of an enzyme or modulating the activity of a receptor.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, which is found in black pepper, share the piperidine ring structure.
Oxazole Derivatives: Compounds such as oxazepam, a medication used to treat anxiety, contain the oxazole ring.
Methoxynaphthalene Derivatives: Compounds like methoxsalen, used in the treatment of skin disorders, contain the methoxynaphthalene moiety.
Uniqueness
What sets (3S,4S)-1-[[2-(4-methoxynaphthalen-1-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol apart is the combination of these three distinct structural features in a single molecule. This unique structure may confer specific biological activities or chemical reactivity that is not observed in simpler compounds.
Properties
IUPAC Name |
(3S,4S)-1-[[2-(4-methoxynaphthalen-1-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-17(11-23-10-9-18(24)19(25)12-23)22-21(27-13)16-7-8-20(26-2)15-6-4-3-5-14(15)16/h3-8,18-19,24-25H,9-12H2,1-2H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHGQTYWUCKXIF-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C3=CC=CC=C32)OC)CN4CCC(C(C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=C(C3=CC=CC=C32)OC)CN4CC[C@@H]([C@H](C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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